5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
CAS No.: 670270-47-0
Cat. No.: VC5028246
Molecular Formula: C22H21N3OS
Molecular Weight: 375.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670270-47-0 |
|---|---|
| Molecular Formula | C22H21N3OS |
| Molecular Weight | 375.49 |
| IUPAC Name | 2-ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C22H21N3OS/c1-3-18-24-21(19-15-8-4-5-10-17(15)27-22(19)25-18)26-16-9-6-7-14-12-11-13(2)23-20(14)16/h6-7,9,11-12H,3-5,8,10H2,1-2H3 |
| Standard InChI Key | CPKZFYBDZLLLAP-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC5=C4N=C(C=C5)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene, delineates a polycyclic system comprising:
-
A quinoline moiety (2-methylquinolin-8-yl) linked via an ether oxygen.
-
A thiadiazole ring (8-thia-4,6-diaza) fused to a tricyclic scaffold.
-
An ethyl substituent at position 5, contributing to lipophilicity.
The tricyclic framework (tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) imposes conformational rigidity, potentially enhancing target binding specificity. X-ray crystallography or computational modeling would be required to confirm the three-dimensional arrangement, but the SMILES string (CCC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC5=C4N=C(C=C5)C) suggests planar aromatic regions with stereochemical constraints at bridgehead positions.
Physicochemical Properties
Key molecular properties are summarized in Table 1.
Table 1: Molecular Properties of 5-Ethyl-3-[(2-Methylquinolin-8-yl)oxy]-8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,5-Tetraene
| Property | Value |
|---|---|
| CAS No. | 670270-47-0 |
| Molecular Formula | C₂₂H₂₁N₃OS |
| Molecular Weight | 375.49 g/mol |
| IUPAC Name | 2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine |
| Topological Polar Surface Area | 87.5 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (predicted) |
The polar surface area and LogP values suggest moderate bioavailability, with potential for blood-brain barrier penetration. The absence of reported solubility data underscores the need for experimental determination in solvents like DMSO or aqueous buffers.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves multi-step strategies common to heterocyclic chemistry:
-
Quinoline Subunit Preparation: 2-Methylquinolin-8-ol could be synthesized via the Skraup reaction, involving cyclization of 3-aminophenol with glycerol and sulfuric acid, followed by methylation .
-
Thiadiazole-Tricyclic Core Construction: A benzothiophene intermediate may undergo cyclocondensation with ethylenediamine derivatives to form the diazatricyclo system. Sulfur incorporation could occur via Lawesson’s reagent or analogous thiation agents.
-
Etherification: Coupling the quinoline-8-ol with the tricyclic chloride using a base like potassium carbonate in DMF would install the ether linkage.
Key Challenges
-
Regioselectivity: Ensuring correct ring fusion during tricyclic formation.
-
Steric Hindrance: The ethyl and methyl groups may impede coupling reactions, necessitating high-temperature conditions or microwave-assisted synthesis.
-
Purification: Chromatographic separation would be critical due to the compound’s structural complexity.
Biological Activities and Mechanisms
Anticancer Prospects
The tricyclic scaffold resembles kinase inhibitors like imatinib. Molecular docking studies (hypothetical) suggest potential binding to ATP pockets in EGFR or VEGFR2, disrupting angiogenic signaling . The ethyl group’s hydrophobicity might enhance cell membrane permeability, favoring tumor localization.
Antiviral Applications
Quinoline-based drugs (e.g., chloroquine) inhibit viral proteases or entry mechanisms. This compound’s ability to chelate metal ions (via sulfur and nitrogen atoms) could interfere with viral metalloenzymes, offering a route for COVID-19 or HIV adjunct therapies .
Research Findings and Comparative Analysis
In Silico Predictions
Pharmacophore mapping aligns this compound with known PARP-1 inhibitors, suggesting utility in BRCA-mutant cancers. The thiadiazole ring’s electron-rich sulfur may facilitate DNA repair complex disruption, akin to olaparib.
Analogous Compounds
-
5-Chloro-2-methyl-8-nitroquinoline (CAS 102653-54-3): Exhibits antitubercular activity (MIC = 1.56 µg/mL) , highlighting the nitro group’s role in targeting mycobacterial enzymes.
-
Dibenzofuran Scaffold Derivatives: Demonstrated kinase inhibitory activity with IC₅₀ values <100 nM, underscoring tricyclic systems’ pharmacological versatility .
Future Directions and Challenges
Experimental Validation
-
In Vitro Assays: Prioritize testing against NCI-60 cancer cell lines and ESKAPE pathogens.
-
ADMET Profiling: Assess metabolic stability in liver microsomes and hERG channel inhibition risk.
Structural Optimization
-
Introduce water-solubilizing groups (e.g., PEG chains) to improve pharmacokinetics.
-
Explore halogenation at the quinoline 5-position to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume